molecular formula C12H15NO5 B1354048 Methyl ((benzyloxycarbonyl)amino)(methoxy)acetate CAS No. 58237-86-8

Methyl ((benzyloxycarbonyl)amino)(methoxy)acetate

Cat. No.: B1354048
CAS No.: 58237-86-8
M. Wt: 253.25 g/mol
InChI Key: NNBQAZBSJUATDO-UHFFFAOYSA-N
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Description

Methyl ((benzyloxycarbonyl)amino)(methoxy)acetate (CAS: 58237-86-8) is a specialized organic compound featuring a methyl ester backbone with two key substituents: a benzyloxycarbonyl (Cbz) group and a methoxy group attached to an amino-acetate framework . The Cbz group serves as a protective moiety for amines, commonly employed in peptide synthesis to prevent unwanted side reactions during coupling steps. Applications likely include its use as an intermediate in pharmaceuticals or polymer chemistry, though specific uses require further validation .

Properties

IUPAC Name

methyl 2-methoxy-2-(phenylmethoxycarbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-16-10(11(14)17-2)13-12(15)18-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBQAZBSJUATDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437264
Record name Methyl {[(benzyloxy)carbonyl]amino}(methoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58237-86-8
Record name Methyl {[(benzyloxy)carbonyl]amino}(methoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Properties and Structure

Methyl ((benzyloxycarbonyl)amino)(methoxy)acetate has the molecular formula C12H15NO5\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{5} and a molecular weight of approximately 253.25 g/mol. It is classified as an ester characterized by the presence of a benzyloxycarbonyl group, which enhances its reactivity and utility in organic synthesis. The compound appears as a colorless liquid and features both methoxy and acetate moieties, contributing to its diverse reactivity profile.

Organic Synthesis

This compound is primarily used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in the production of peptides and other biologically active compounds.

  • Peptide Synthesis : It serves as a precursor for the synthesis of peptide derivatives through coupling reactions with amino acids. The benzyloxycarbonyl group acts as a protecting group, facilitating selective reactions .
  • Diverse Reaction Pathways : The compound can undergo hydrolysis, reduction, and substitution reactions, yielding various derivatives that are useful in further synthetic applications.

Medicinal Chemistry

The compound's structural similarities with bioactive molecules suggest potential medicinal applications. Although specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties.

  • Antimicrobial Activity : Research indicates that amino acid-based compounds can possess antimicrobial properties. This compound may serve as a scaffold for developing new antimicrobial agents .
  • Peptidomimetics : Computational studies have shown that scaffolds similar to this compound can mimic peptide structures, which may lead to the development of novel therapeutic agents targeting specific biological pathways .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials.

  • Fine Chemical Intermediates : It plays a role in synthesizing fine chemicals that are essential for various industrial applications, including pharmaceuticals and agrochemicals .
  • Large-scale Production : The compound can be produced through batch reactions using common laboratory reagents under controlled conditions, making it suitable for industrial manufacturing processes.

Biological Activity

Methyl ((benzyloxycarbonyl)amino)(methoxy)acetate (MBMA) is a chemical compound with the molecular formula C₁₂H₁₅N₁O₅ and a molecular weight of approximately 253.25 g/mol. It is classified as an ester and is characterized by its unique structural features, including a benzyloxycarbonyl group, a methoxy group, and an acetate moiety. This combination of functional groups enhances its reactivity and potential biological activity.

Structural Characteristics

The structural formula of MBMA can be represented as follows:

C12H15NO5\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{5}

Key Structural Features:

  • Benzyloxycarbonyl Group: Enhances lipophilicity, potentially improving bioavailability.
  • Methoxy Group: Contributes to the compound's reactivity.
  • Acetate Moiety: Provides versatility in synthetic applications.

Comparative Analysis with Similar Compounds

To better understand the unique biological potential of MBMA, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
Methyl carbamateContains a carbamate functional groupOften used as a pesticide; less versatile
Methyl 2-(benzyloxy)acetateSimilar benzyloxy groupLacks amino functionality; simpler reactivity
N-Boc-amino acidsContains a tert-butoxycarbonyl protecting groupCommonly used in peptide synthesis; more stable
Methyl 3-(benzyloxy)-propanoatePropanoate instead of acetateDifferent chain length affects reactivity

The unique combination of functional groups in MBMA allows for diverse reactions and applications not found in these similar compounds .

Case Studies and Research Findings

  • Antimicrobial Activity Study:
    A study evaluated the antibacterial efficacy of various imidazole derivatives against E. coli and S. aureus. Compounds similar to MBMA displayed minimum inhibitory concentration (MIC) values ranging from 20–40 µM against S. aureus, indicating potential antimicrobial properties .
  • Synthesis and Biological Evaluation:
    Research focusing on the synthesis of dipeptides from protected amino acids demonstrated that derivatives containing benzyloxycarbonyl groups exhibited favorable yields and selectivity in reactions, suggesting that MBMA could be an effective precursor in peptide synthesis .
  • Cytotoxicity Assays:
    While direct studies on MBMA's cytotoxic effects are scarce, related compounds have shown promising results against various cancer cell lines, indicating that further exploration into MBMA's anticancer properties could be fruitful .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Key Functional Groups Synthesis Yield Applications Key Properties/Notes
This compound 58237-86-8 C₁₂H₁₅NO₅ Cbz-protected amine, methoxy, methyl ester Not reported Probable peptide intermediate Likely stable in acidic conditions
Methyl 2-methoxy-2-[(1-oxo-2-propen-1-yl)amino]acetate 77402-03-0 C₇H₁₁NO₄ Acryloylamino, methoxy, methyl ester Not reported Polymer crosslinking, drug synthesis Reacts via acrylate group
Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate 139507-52-1 C₆H₁₁NO₄ N-Methoxy-N-methylamino, ethyl ester Not reported Organic synthesis, ligand design Enhanced lipophilicity vs. methyl esters
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate 1543987-22-9 C₁₇H₂₁NO₅ Cbz-protected amine, 4-oxocyclohexyl, methyl ester Not reported Lab research (non-drug) Forms toxic fumes upon combustion
Methyl 2-[2I-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3I-(1H-imidazol-4III-yl)propanamido]acetate Not provided C₃₄H₃₃N₅O₆ Fmoc-protected amine, imidazole, methyl ester 32% Histidine-based proteome probes Requires TFA deprotection

Structural and Functional Differences

Protective Groups: The Cbz group in the target compound is less sterically demanding than the Fmoc group in , making the former more suitable for reactions requiring milder deprotection (e.g., hydrogenolysis vs. TFA treatment) . Acryloylamino in introduces polymerizable double bonds, enabling applications in crosslinked hydrogels or photoresists, unlike the non-reactive Cbz group .

Ester Variations :

  • Ethyl esters () exhibit higher lipophilicity than methyl esters, influencing solubility and bioavailability in drug design .
  • The 4-oxocyclohexyl substituent in introduces ketone functionality, altering reactivity toward nucleophiles compared to the methoxy group in the target compound .

Synthetic Yields :

  • While the target compound’s yield is unspecified, Fmoc-protected analogs () achieve 32% yields via column chromatography, whereas phosphine-catalyzed cycloadditions () yield 64%, suggesting methodology-dependent efficiency .

Research Findings and Key Insights

  • Stability : Methoxy groups generally enhance steric protection of adjacent amines, reducing hydrolysis rates compared to unprotected analogs .
  • Synthetic Challenges : Low yields in Fmoc-protected compounds () highlight the need for optimized coupling conditions, whereas phosphine catalysis () offers higher efficiency for conjugated systems .
  • Functional Diversity: Substituents like imidazole () or acryloylamino () expand utility into bioconjugation and materials science, respectively, beyond the target compound’s probable role as a synthetic intermediate .

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